

A Comparative Guide to the Characterization of 2-Morpholino-5-nitrobenzaldehyde Derivatives

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Compound of Interest

Compound Name: **2-Morpholino-5-nitrobenzaldehyde**

Cat. No.: **B1273712**

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This guide offers a detailed comparison of **2-Morpholino-5-nitrobenzaldehyde** derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, characterization, and potential biological activities. This document contrasts these derivatives with relevant alternatives and is supported by experimental data from related compounds to establish a predictive performance benchmark.

Introduction to 2-Morpholino-5-nitrobenzaldehyde

2-Morpholino-5-nitrobenzaldehyde is an aromatic aldehyde featuring a morpholine ring and a nitro group. These functional groups impart distinct electronic properties that make it a valuable scaffold in medicinal chemistry. The morpholine moiety is a common feature in many bioactive compounds, including inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The nitro group, an electron-withdrawing group, can enhance the biological efficacy of molecules. This guide will focus on the characterization of Schiff base and hydrazone derivatives of **2-Morpholino-5-nitrobenzaldehyde**.

Synthesis of Derivatives

The primary route for the synthesis of derivatives from **2-Morpholino-5-nitrobenzaldehyde** involves condensation reactions with primary amines to form Schiff bases, or with hydrazines to form hydrazones. These reactions are typically straightforward and can be performed under mild conditions.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

A general procedure for synthesizing Schiff base derivatives of **2-Morpholino-5-nitrobenzaldehyde** is as follows:

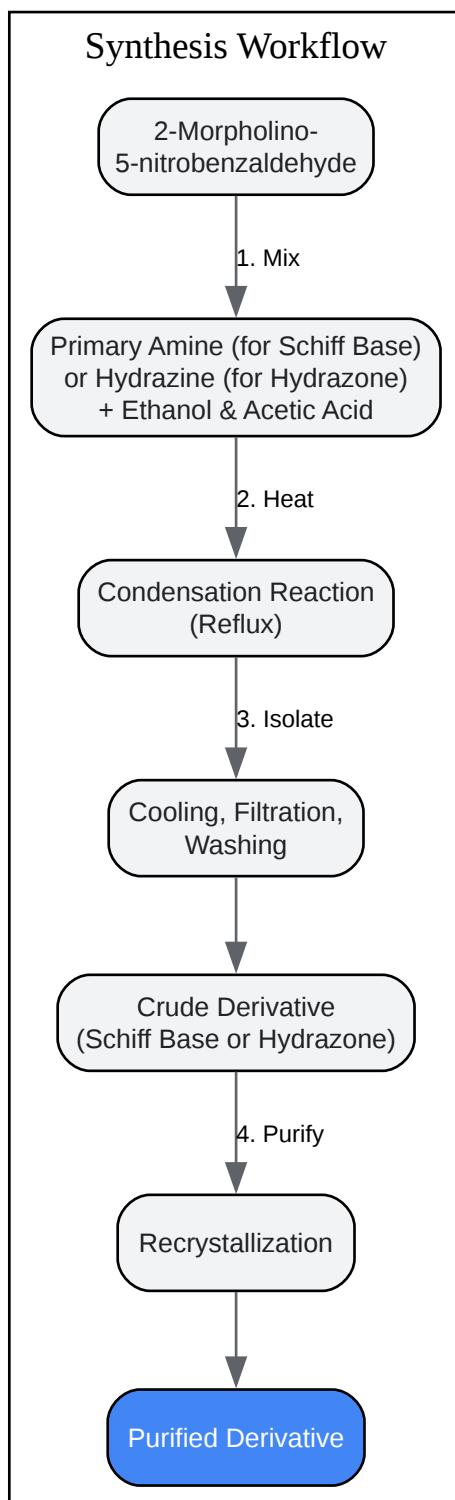
- Dissolution: Dissolve one molar equivalent of **2-Morpholino-5-nitrobenzaldehyde** in absolute ethanol in a round-bottom flask.
- Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.
- Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
- Reaction: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate and can be collected by filtration, then washed with cold ethanol.
- Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Experimental Protocol: General Synthesis of Hydrazone Derivatives

The synthesis of hydrazone derivatives follows a similar protocol:

- Dissolution: Dissolve one molar equivalent of **2-Morpholino-5-nitrobenzaldehyde** in a suitable solvent such as ethanol or methanol.
- Addition of Hydrazine: Add a slight excess (1.1 equivalents) of the selected hydrazine derivative.

- **Catalysis:** A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
- **Reaction:** The mixture is typically stirred at room temperature or gently heated under reflux for 2-4 hours. Reaction progress is monitored by TLC.
- **Isolation:** After the reaction is complete, the mixture is cooled, and the precipitated hydrazone is collected by filtration.
- **Purification:** The product is washed with a cold solvent and can be recrystallized to achieve higher purity.



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General workflow for the synthesis of **2-Morpholino-5-nitrobenzaldehyde** derivatives.

Spectroscopic Characterization

The structural confirmation of the synthesized derivatives relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for a wide range of **2-Morpholino-5-nitrobenzaldehyde** derivatives are not extensively published, the expected spectral characteristics can be predicted based on the parent compound and analogous structures.

Parent Compound: **2-Morpholino-5-nitrobenzaldehyde**

Single-crystal X-ray diffraction data for **2-Morpholino-5-nitrobenzaldehyde** has been reported, confirming its molecular structure.^[1] Key bond distances from this analysis include the carbonyl C=O bond at approximately 1.194 Å and the N-O bonds of the nitro group around 1.21 Å.^[1]

Schiff Base Derivatives

The formation of a Schiff base is characterized by the appearance of an imine (-C=N-) functional group.

Spectroscopic Technique	Key Observational Changes
¹ H NMR	Disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm). Appearance of a new imine proton signal (δ 8.0-9.0 ppm). Shifts in the aromatic proton signals due to the new substituent. Signals for the morpholine protons would remain, typically in the δ 3.0-4.0 ppm range.
¹³ C NMR	Disappearance of the aldehyde carbonyl carbon signal (around δ 190 ppm). Appearance of a new imine carbon signal (δ 160-170 ppm).
IR Spectroscopy	Disappearance of the C=O stretching vibration of the aldehyde (around 1700 cm^{-1}). Appearance of a C=N stretching vibration (around 1600-1650 cm^{-1}). Persistence of the characteristic NO ₂ stretches (around 1530 and 1350 cm^{-1}).
Mass Spectrometry	The molecular ion peak [M] ⁺ will correspond to the calculated molecular weight of the specific Schiff base derivative.

Hydrazone Derivatives

Hydrazone formation also results in a C=N bond, and the spectroscopic changes are similar to those of Schiff bases, with some distinctions.

Spectroscopic Technique	Key Observational Changes
¹ H NMR	Disappearance of the aldehyde proton signal. Appearance of a new imine proton signal (δ 8.0-9.0 ppm). A key feature is the appearance of an N-H proton signal, typically as a singlet in the downfield region (δ 10.0-12.0 ppm), which is absent in Schiff bases.
¹³ C NMR	Disappearance of the aldehyde carbonyl carbon signal and appearance of the imine carbon signal, similar to Schiff bases.
IR Spectroscopy	Disappearance of the aldehyde C=O stretch. Appearance of the C=N stretch (around 1590-1640 cm^{-1}). ^[2] An N-H stretching vibration will also be present (around 3200-3400 cm^{-1}). The NO ₂ stretches will remain.
Mass Spectrometry	The molecular ion peak [M] ⁺ will align with the calculated molecular weight of the synthesized hydrazone.

Comparative Performance and Biological Activity

Derivatives of **2-Morpholino-5-nitrobenzaldehyde** are of interest for their potential biological activities, including anticancer and antimicrobial effects. A direct comparison can be made with derivatives of 2-Chloro-5-nitrobenzaldehyde, which have been more extensively studied.

Comparison with 2-Chloro-5-nitrobenzaldehyde Derivatives

Derivatives of 2-Chloro-5-nitrobenzaldehyde have been investigated for their utility in synthesizing heterocyclic compounds with biological relevance.^[3] These compounds have shown promise in targeting key cellular signaling pathways implicated in cancer.^[4] It is anticipated that the morpholino group in **2-Morpholino-5-nitrobenzaldehyde** derivatives could offer advantages in terms of solubility, metabolic stability, and target engagement compared to the chloro-substituted analogs.

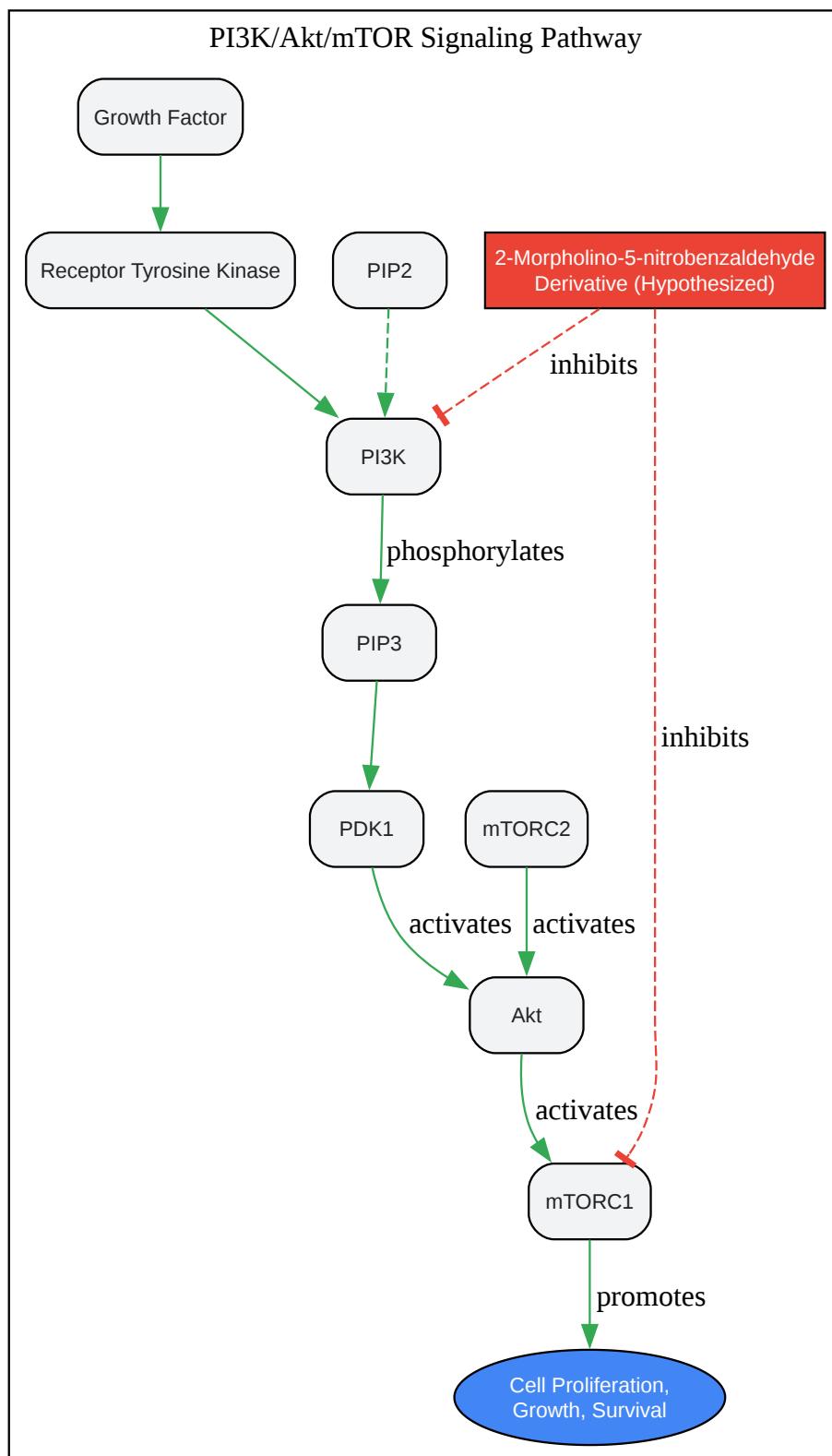
Anticancer Activity

The morpholine scaffold is a key component of several inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation and is often hyperactivated in cancer.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Mechanism of Action: It is hypothesized that **2-Morpholino-5-nitrobenzaldehyde** derivatives could act as inhibitors of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells. Studies on morpholine-substituted quinazolines have demonstrated significant cytotoxic activity against cancer cell lines such as A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma), with IC_{50} values in the low micromolar range.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Cytotoxicity Data of Related Compounds: The table below presents IC_{50} values for related benzaldehyde and morpholine derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of **2-Morpholino-5-nitrobenzaldehyde** derivatives.

Compound Class	Cancer Cell Line	IC_{50} (μ M)
Morpholine-substituted quinazoline (AK-10)	MCF-7 (Breast)	3.15 ± 0.23
Morpholine-substituted quinazoline (AK-10)	A549 (Lung)	8.55 ± 0.67
2-morpholino-4-anilinoquinoline (3d)	HepG2 (Liver)	8.50
8-nitro-7-quinolinecarbaldehyde (E)	Caco-2 (Colon)	0.53
5-Nitrosalicylaldehyde	HL-60 (Leukemia)	1.54

Data sourced from multiple studies for comparative purposes.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Nitrobenzaldehyde derivatives and their Schiff bases are known to possess antimicrobial properties. The nitro group and the imine functionality are often crucial for their activity.[13]

- Mechanism of Action: These compounds may exert their effects by inhibiting essential microbial enzymes or interfering with cellular processes.
- Comparative Activity: Studies on related compounds provide insights into their potential antimicrobial spectrum. For example, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide has shown a Minimum Inhibitory Concentration (MIC) of 2 μ g/mL against Methicillin-resistant *Staphylococcus aureus* (MRSA).[8] Hydrazone derivatives have also demonstrated moderate activity against a range of bacteria and fungi.[14] The combination of the nitro, morpholine, and imine/hydrazone moieties in the target derivatives makes them promising candidates for further antimicrobial screening.

Conclusion

2-Morpholino-5-nitrobenzaldehyde serves as a versatile platform for the synthesis of novel Schiff base and hydrazone derivatives. Based on the characterization of analogous compounds, these derivatives are expected to exhibit distinct spectroscopic signatures confirming their formation. The presence of the morpholine and nitro functional groups suggests a strong potential for biological activity, particularly as anticancer agents targeting the PI3K/Akt/mTOR signaling pathway and as antimicrobial agents. The comparative data presented in this guide, drawn from closely related structures, provides a solid foundation for researchers to design, synthesize, and evaluate this promising class of compounds for various therapeutic applications. Further experimental validation is necessary to fully elucidate their performance and therapeutic potential.

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